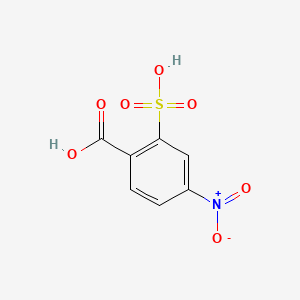

4-Nitro-2-sulfobenzoic acid

Description

Contextual Significance in Organic Synthesis

4-Nitro-2-sulfobenzoic acid serves as a crucial building block in the synthesis of more complex molecules. cymitquimica.com Its utility is particularly notable in the production of dyes and pigments. The presence of both the nitro and sulfonic acid groups allows for a range of chemical transformations. For instance, the nitro group can be reduced to form an amino group, while the sulfonic acid group can undergo substitution reactions.

This compound is an important intermediate in the manufacturing of certain phenylsulfonylurea herbicides and pH indicators. google.comgoogle.com The reactivity of its functional groups enables the construction of larger, more elaborate molecular frameworks essential for these applications. Furthermore, its water solubility, often enhanced by forming its potassium salt, makes it suitable for various aqueous-phase reactions. cymitquimica.com

Historical Development of Synthetic Approaches

Historically, the synthesis of aromatic sulfonic acids dates back to 1834, when Eilhard Mitscherlich first prepared benzenesulfonic acid. This foundational work on sulfonation reactions paved the way for the synthesis of a wide array of substituted aromatic compounds.

Early methods for preparing compounds structurally related to this compound involved the oxidation of the corresponding nitrotoluene derivative. One of the older documented methods for synthesizing this compound involved the oxidation of 4-nitrotoluene-2-sulfonic acid using potassium permanganate (B83412) at temperatures ranging from room temperature to approximately 95°C. google.com

Over time, synthetic strategies have evolved to improve efficiency, safety, and yield. Modern industrial processes often favor the oxidation of 4-nitrotoluene-2-sulfonic acid with nitric acid in an aqueous system under controlled temperature and pressure. google.comgoogle.com This method avoids the use of heavy metal oxidants like permanganate. google.com Another approach involves the nitration of 2-sulfobenzoic acid.

A significant development in the synthesis of this compound is the liquid-phase oxidation of 4-nitrotoluene-2-sulfonic acid. Key parameters for this reaction have been optimized as detailed in the table below.

| Parameter | Value/Range |

| Oxidizing Agent | Nitric Acid |

| Temperature | 120-170 °C (Optimal: 130-165 °C) google.comgoogle.com |

| Pressure | ≤12 bar (typically 1.5-12 bar) google.comgoogle.com |

| Nitric Acid Conc. | 30-100 wt.% aqueous solution google.com |

| Reactant Ratio | 3-8 moles of nitric acid per mole of 4-nitrotoluene-2-sulfonic acid google.com |

This process allows for high conversion rates and produces the target compound with high purity, often isolated as its potassium salt monohydrate after precipitation. google.com

Scope and Academic Relevance of the Compound in Contemporary Chemistry

In contemporary chemical research, this compound and its derivatives continue to be relevant. They are considered important intermediates in the fine chemical industry. researchgate.netresearchgate.net Research has focused on optimizing their synthesis and separation processes to achieve higher yields and purity. researchgate.net For example, studies have investigated the solubility of its disodium (B8443419) salt in sulfuric acid aqueous solutions to improve industrial separation. researchgate.net

The compound's derivatives are also subjects of academic inquiry. For instance, the reduction of the nitro group in this compound yields 4-amino-2-sulfobenzoic acid, another valuable chemical intermediate. The kinetic study of the oxidation of p-nitrotoluene-o-sulfonic acid, the precursor to this compound, is another area of active research, aiming to understand reaction mechanisms and by-product formation. researchgate.net These studies contribute to the broader understanding of reaction kinetics and process optimization in industrial chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

22952-26-7 |

|---|---|

Molecular Formula |

C7H5NO7S |

Molecular Weight |

247.18 g/mol |

IUPAC Name |

4-nitro-2-sulfobenzoic acid |

InChI |

InChI=1S/C7H5NO7S/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14)15/h1-3H,(H,9,10)(H,13,14,15) |

InChI Key |

LCOPFDUKOIUDFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Established Synthetic Pathways for 4-Nitro-2-sulfobenzoic Acid

The synthesis of this compound is predominantly achieved through two primary routes: the oxidation of 4-nitrotoluene-2-sulfonic acid and the nitration of 2-sulfobenzoic acid. Each pathway offers distinct advantages and is subject to specific operational parameters for optimal performance.

Oxidation of 4-Nitrotoluene-2-sulfonic Acid

The oxidation of 4-nitrotoluene-2-sulfonic acid stands as a principal and widely documented method for the preparation of this compound. This process involves the conversion of the methyl group of the precursor to a carboxylic acid group. Various oxidizing agents have been employed for this transformation, with nitric acid being a common choice in industrial applications. researchgate.netgoogle.com

The reaction, when utilizing nitric acid, is typically conducted in an aqueous system at elevated temperatures and pressures. researchgate.netgoogle.com Research has demonstrated that this oxidation can also be achieved using other agents such as potassium permanganate (B83412) and sodium hypochlorite (B82951), sometimes in the presence of a catalyst. google.com For instance, oxidation with potassium permanganate can be carried out at temperatures ranging from room temperature to approximately 95°C. google.com Another alternative involves the use of sodium hypochlorite with a nickel peroxide catalyst at temperatures between 60°C and 85°C. google.com

Nitration of 2-Sulfobenzoic Acid

The direct nitration of 2-sulfobenzoic acid represents another synthetic avenue to this compound. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. The directing effects of the existing sulfonic acid and carboxylic acid groups are crucial in determining the position of the incoming nitro group. Both the carboxyl and sulfo groups are deactivating and meta-directing. In 2-sulfobenzoic acid, the positions meta to the carboxylic acid group are positions 3 and 5, while the positions meta to the sulfonic acid group are also 3 and 5. Therefore, the incoming electrophile would be directed to these positions. However, the position para to the sulfonic acid group (position 4) is also a potential site for substitution, and the interplay of steric and electronic factors ultimately governs the regioselectivity of the reaction. The successful synthesis of the desired 4-nitro isomer via this route is dependent on achieving high regioselectivity to minimize the formation of unwanted isomers.

Alternative Preparative Routes and Precursor Chemistry

Beyond the two primary pathways, alternative methods and precursors have been explored for the synthesis of this compound. One such route involves the oxidation of an isomer of the common precursor, 2-nitro-toluene-4-sulfonic acid. This compound can be oxidized with boiling nitric acid to yield this compound. google.com This highlights that the precise arrangement of substituents on the starting toluene (B28343) ring can be varied while still leading to the desired product through an oxidation step.

Further precursor chemistry can be inferred from the broader field of aromatic chemistry. For instance, the synthesis could potentially start from precursors that are later functionalized to introduce the required nitro, sulfo, and carboxyl groups. The choice of a particular alternative route is often dictated by the availability and cost of the starting materials, as well as the desired purity of the final product.

Advanced Reaction Conditions and Parameter Optimization

The efficiency, yield, and selectivity of the synthesis of this compound are profoundly influenced by the reaction conditions. Optimization of parameters such as temperature, pressure, concentration, and the use of catalytic systems is critical for developing robust and economically viable synthetic processes.

Influence of Temperature, Pressure, and Concentration on Synthesis Efficiency

In the oxidation of 4-nitrotoluene-2-sulfonic acid with nitric acid, temperature and pressure are key parameters. The reaction is typically carried out at temperatures in the range of 120-170°C, with a preferred range of 130-165°C. researchgate.netgoogle.com The pressure is generally maintained at up to 12 bar, with a preferred range of 1.5 to 12 bar. researchgate.netgoogle.com These conditions are necessary to achieve a reasonable reaction rate and conversion.

The concentration of the reactants also plays a significant role. The aqueous reaction system is often a mixture of water and 20-70% by weight of 4-nitrotoluene-2-sulfonic acid. researchgate.net The nitric acid used is typically in the form of an aqueous solution with a concentration ranging from 30-100% by weight. researchgate.net The solubility of the starting material and product in the reaction medium, which is influenced by temperature and the concentration of other components like sulfuric acid, is also a critical factor for process efficiency. researchgate.net

Below is an interactive data table summarizing the influence of these parameters on the synthesis of this compound via the oxidation of 4-nitrotoluene-2-sulfonic acid with nitric acid.

| Parameter | General Range | Preferred Range | Reference |

|---|---|---|---|

| Temperature | 120-170°C | 130-165°C | researchgate.netgoogle.com |

| Pressure | ≤ 12 bar | 1.5-12 bar | researchgate.netgoogle.com |

| Concentration of 4-nitrotoluene-2-sulfonic acid in aqueous system | 20-70 wt% | Not Specified | researchgate.net |

| Concentration of aqueous nitric acid | 30-100 wt% | Not Specified | researchgate.net |

Role of Catalytic Systems and Reagent Stoichiometry in Yield and Selectivity

The use of catalytic systems can significantly impact the yield and selectivity of the synthesis. For instance, in the oxidation of 4-nitrotoluene-2-sulfonic acid, a nickel peroxide catalyst has been employed in conjunction with sodium hypochlorite as the oxidant. google.com The presence of a catalyst can allow for milder reaction conditions and may influence the product distribution. The development of more efficient and selective catalysts is an ongoing area of research aimed at improving the sustainability and cost-effectiveness of the synthesis.

Reagent stoichiometry is another critical factor that must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts. In the nitric acid oxidation of 4-nitrotoluene-2-sulfonic acid, the molar ratio of nitric acid to the sulfonic acid is typically in the range of 3 to 8 moles of nitric acid per mole of 4-nitrotoluene-2-sulfonic acid. researchgate.net Optimizing this ratio is essential to ensure complete conversion of the starting material while avoiding excessive use of reagents and the potential for undesired side reactions.

The following interactive data table provides an overview of the role of catalytic systems and reagent stoichiometry.

| Factor | Details | Impact on Yield and Selectivity | Reference |

|---|---|---|---|

| Catalytic System | Nickel peroxide with sodium hypochlorite | Enables oxidation at lower temperatures (60-85°C) | google.com |

| Reagent Stoichiometry (Nitric Acid Oxidation) | 3-8 moles of nitric acid per mole of 4-nitrotoluene-2-sulfonic acid | Ensures complete conversion of the starting material and influences the overall efficiency of the reaction. | researchgate.net |

Green Chemistry Principles in the Synthesis of 4-Nitro-2-sulfobenzoic Acidpace.edujocpr.comscranton.edu

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable industrial processes. psu.eduijnrd.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govfirp-ula.org The primary synthesis route involves the oxidation of 4-nitrotoluene-2-sulfonic acid. google.comgoogle.com

Atom Economy and Process Efficiency Considerationsscranton.edu

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comacs.org Traditional oxidation methods, such as using potassium permanganate, exhibit poor atom economy due to the generation of significant manganese dioxide waste. google.com

Table 1: Comparison of Atom Economy in Synthetic Routes to this compound

| Synthetic Route | Oxidizing Agent | Key Byproducts | Atom Economy Assessment |

|---|---|---|---|

| Traditional Method | Potassium Permanganate (KMnO₄) | Manganese Dioxide (MnO₂) | Low; a large portion of the oxidant's mass becomes waste. google.com |

| Modern Method | Nitric Acid (HNO₃) | Nitrogen Oxides (NOx), Water (H₂O) | Higher; fewer atoms are wasted compared to the permanganate route. google.comgoogle.com |

Solvent Selection and Waste Minimization Strategiesjocpr.com

The choice of solvent is critical in green synthesis. psu.edu The preferred modern synthesis for this compound utilizes an aqueous system, employing water as the solvent. google.comgoogle.com Water is an environmentally benign solvent, avoiding the use of volatile organic compounds. nih.gov A notable advantage of this process is the ability to use the starting material, 4-nitrotoluene-2-sulfonic acid, as a water-damp filter cake, which eliminates a preliminary drying step and further improves process efficiency. google.com

Waste minimization is achieved by moving away from reagents that produce substantial and hazardous waste. beeindia.gov.in The shift from potassium permanganate to nitric acid eliminates the issue of manganese sludge disposal. google.com While the nitric acid process generates nitrogen oxides, these can be managed and potentially recycled within a chemical plant, representing a more contained waste stream than solid heavy-metal waste. google.com

Development of Environmentally Sustainable Synthetic Procedurespace.edujocpr.com

The historical development of synthetic procedures for this compound illustrates a clear trend towards more environmentally sustainable methods. Early syntheses relied on strong oxidants like potassium permanganate, which are effective but environmentally problematic. google.com

An alternative method involving the oxidation of 4-nitrotoluene-2-sulfonic acid with sodium hypochlorite over a nickel peroxide catalyst has also been explored. google.com However, this process is hampered by the need for large quantities of a catalyst containing nickel, which is classified as a hazardous substance, posing challenges for safe handling and disposal. google.com

The current state-of-the-art, as reflected in patent literature, favors the oxidation with nitric acid in an aqueous medium. google.comgoogle.com This method represents a significant advancement in sustainability by:

Utilizing water as a safe solvent. google.comgoogle.com

Avoiding the use of heavy metal oxidants. google.com

Offering higher atom economy. google.comgoogle.com

This evolution underscores the chemical industry's focus on designing processes that are not only efficient but also have a minimized environmental footprint.

Isolation and Purification Techniques in Synthetic Researchpsu.edugoogle.comgoogle.com

Effective isolation and purification are essential to obtain this compound of high purity, which is critical for its use as an intermediate in the production of herbicides or pH indicators. google.com Research has focused on precipitation and salt formation as a primary, highly effective technique. google.comgoogle.com

Precipitation Methods and Salt Formationpsu.edugoogle.comgoogle.com

A widely employed and efficient method for isolating this compound from the reaction mixture is through precipitation as its potassium salt. google.comgoogle.com This technique leverages the salt's reduced solubility under specific conditions to separate it from impurities remaining in the solution.

The process typically involves the following steps:

After the oxidation reaction is complete, the reaction mixture is cooled. google.com

An aqueous solution of potassium hydroxide (B78521) or a saturated aqueous solution of potassium chloride is added to the mixture. google.comgoogle.com

The addition of the potassium-containing solution is controlled to adjust the pH to a range of 0.5 to 2.5. google.comgoogle.com

Within this pH range, the majority of the product precipitates out of the solution as the monohydrate of the potassium salt of this compound. google.comgoogle.com

The resulting crystalline solid is then isolated by filtration, washed with cold water, and dried. google.comgoogle.com

This method consistently yields a product with a purity greater than 95%, and often as high as 97%, as determined by High-Performance Liquid Chromatography (HPLC). google.comgoogle.com

Table 2: Conditions for Precipitation of this compound Potassium Salt

| Parameter | Condition | Source |

|---|---|---|

| Precipitating Agent | Aqueous Potassium Hydroxide (KOH) or Potassium Chloride (KCl) | google.comgoogle.com |

| Target pH | 0.5 - 2.5 | google.comgoogle.com |

| Precipitated Form | Monohydrate of the potassium salt | google.comgoogle.com |

| Achieved Purity | >95% (typically 97% by HPLC) | google.comgoogle.com |

Chromatographic and Crystallization Approaches

The precipitation of the potassium salt is fundamentally a crystallization process, where a specific, less soluble derivative of the target molecule is selectively solidified from a solution. google.comgoogle.com Further purification can be achieved by recrystallizing the isolated salt, a standard technique for enhancing the purity of crystalline solids. pace.edu

While crystallization is the dominant method for bulk isolation described in the literature, chromatographic techniques play a crucial role in the analysis and potential purification of this compound. google.comgoogle.com High-Performance Liquid Chromatography (HPLC) is the standard analytical method used to confirm the purity of the final product. google.comgoogle.com For laboratory-scale purification or the separation of closely related isomers, preparative column chromatography would be a viable, albeit less industrially scalable, approach. quora.com

Chemical Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Substitution Reactions Involving Nitro and Sulfo Groups

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile to attack an incoming electrophile. The presence of the -NO₂, -SO₃H, and -COOH groups strongly deactivates the benzene (B151609) ring towards this type of reaction. youtube.comlibretexts.org All three are powerful electron-withdrawing groups, making the ring significantly less nucleophilic than benzene itself. youtube.comlibretexts.org

These groups are also meta-directors, meaning they direct any incoming electrophile to the positions meta to themselves. youtube.comlibretexts.orgpearson.com In 4-Nitro-2-sulfobenzoic acid, the positions C-3, C-5, and C-6 are ortho or para to at least one of the existing substituents. The only position that is meta to the C-2 sulfo group is C-5, and the positions meta to the C-4 nitro group are C-2 and C-6. The position meta to the C-1 carboxyl group is C-3 and C-5. Consequently, any potential electrophilic attack would be sterically hindered and electronically disfavored, making further EAS reactions on this molecule extremely difficult to achieve under standard conditions.

Nucleophilic Aromatic Substitution:

Conversely, the electron-poor nature of the ring makes it a candidate for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org

In the structure of this compound, the sulfonic acid group is located para to the nitro group. The sulfonate group can act as a leaving group under specific conditions, making its displacement by a strong nucleophile plausible. The reaction would proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the sulfo group (the ipso carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is effectively delocalized by the para-nitro group, which stabilizes the intermediate and facilitates the reaction. libretexts.org

Interactive Data Table: Substitution Reactions of this compound

| Reaction Type | Reactivity of the Ring | Directing Effect of Substituents (-COOH, -SO₃H, -NO₂) | Key Intermediate | Plausibility |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivated | All are meta-directors | Sigma Complex (Arenium Ion) | Very Unlikely |

| Nucleophilic Aromatic Substitution (SNAr) | Strongly Activated | -NO₂ group at para-position stabilizes intermediate | Meisenheimer Complex | Plausible with a strong nucleophile |

Oxidation Reactions of this compound

The aromatic ring of this compound is highly resistant to oxidation due to the deactivating effects of its substituents. However, the compound itself is an important chemical intermediate synthesized via an oxidation reaction. The primary industrial synthesis involves the oxidation of the methyl group of 4-nitrotoluene-2-sulfonic acid. google.comgoogle.com

Various oxidizing agents and conditions have been employed for this transformation. A common method involves reacting 4-nitrotoluene-2-sulfonic acid with nitric acid in an aqueous system at elevated temperatures (120-170°C) and pressures. google.comgoogle.com Other oxidizing agents, such as potassium permanganate (B83412), have also been reported for this synthesis. google.comlookchem.com

Interactive Data Table: Synthesis of this compound via Oxidation

| Starting Material | Oxidizing Agent | Reported Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-nitrotoluene-2-sulfonic acid | Nitric Acid (HNO₃) | 120-170°C, up to 12 bar pressure | High (e.g., 92.4 g from specific patent example) | google.comgoogle.com |

| 4-nitrotoluene-2-sulfonic acid | Potassium Permanganate (KMnO₄) | Room temperature to ~95°C | 72.0% | google.comlookchem.com |

| 4-nitrotoluene-2-sulfonic acid | Sodium Hypochlorite (B82951) (NaClO) | 60-85°C, Nickel Peroxide Catalyst | Not specified | google.com |

Reduction Reactions Leading to Amino Derivative Formation

The most significant reduction reaction involving this compound is the conversion of its nitro group to an amino group (-NH₂), yielding 4-amino-2-sulfobenzoic acid. This transformation is a standard procedure in organic synthesis for which several effective methods exist. masterorganicchemistry.com

Commonly used methods include:

Catalytic Hydrogenation: This involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com This method is generally clean and efficient.

Metal-Acid Reduction: A classic and widely used method involves the use of an active metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.com

These reductions are generally chemoselective, meaning they target the nitro group without affecting the carboxylic acid or sulfonic acid functionalities. researchgate.net The resulting product, 4-amino-2-sulfobenzoic acid, is a valuable intermediate in its own right. researchgate.net

Elucidation of Reaction Mechanisms and Identification of Intermediates

The mechanisms for the key reactions of this compound are well-established in the principles of physical organic chemistry.

Mechanism of Electrophilic Substitution: A hypothetical electrophilic attack would proceed through a high-energy carbocation intermediate (sigma complex). The positive charge of this intermediate would be destabilized by the three proximate electron-withdrawing groups, explaining the compound's low reactivity in EAS.

Mechanism of Nucleophilic Substitution (SNAr): This two-step mechanism involves the initial attack of a nucleophile to form a pentadienyl anion intermediate (Meisenheimer complex). The stability of this intermediate is the key to the reaction's feasibility. The strong resonance- and inductive-electron-withdrawing effect of the para-nitro group delocalizes the negative charge, lowering the activation energy for this step. The subsequent, typically rapid, step is the elimination of the leaving group (sulfonate), which restores the aromaticity of the ring.

Mechanism of Nitro Group Reduction: The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates. While the exact pathway can depend on the reductant and conditions, the general sequence involves the formation of a nitroso (-N=O) intermediate, followed by a hydroxylamine (B1172632) (-NHOH) intermediate, which is then further reduced to the final amine (-NH₂).

Coordination Chemistry and Complexation with Metal Ions

This compound possesses three functional groups capable of coordinating with metal ions: the carboxylate, the sulfonate, and the nitro group. The carboxylate and sulfonate groups, particularly in their deprotonated forms, are excellent ligands for a wide range of metal ions. The oxygen atoms of these groups can act as donor atoms, forming stable coordination complexes.

The nitro group can also participate in coordination with metal centers, although it is generally a weaker ligand than carboxylates or sulfonates. Coordination can occur through one or both of the oxygen atoms. The formation of coordination polymers and complexes with varied dimensionality (1D, 2D, or 3D networks) is possible, depending on the metal ion, the coordination geometry, and the reaction conditions. researchgate.net While specific studies focusing solely on this compound are not abundant, its potential as a versatile ligand can be inferred from the extensive coordination chemistry of related nitrobenzoic and sulfobenzoic acids.

Derivatization Strategies and Functional Group Transformations

Synthesis of Anhydride (B1165640) Derivatives, including 4-Nitro-2-sulfobenzoic Anhydride

The conversion of 4-nitro-2-sulfobenzoic acid into its corresponding anhydride is a key derivatization strategy. The resulting 4-nitro-2-sulfobenzoic anhydride is a more reactive species, making it a valuable intermediate for further chemical synthesis.

One established method for this transformation involves refluxing this compound with a dehydrating agent, such as acetic anhydride. tandfonline.com In a typical procedure, this compound is heated with an excess of acetic anhydride. tandfonline.com The reaction proceeds for a couple of hours, during which the excess acetic anhydride is removed under reduced pressure to yield the crude product. tandfonline.com The resulting residue can then be purified through recrystallization from a suitable solvent like benzene (B151609) to afford the desired 4-nitro-2-sulfobenzoic anhydride as a solid. tandfonline.com The identity of the product is confirmed by its melting point and infrared spectroscopy, which shows a characteristic intense anhydride carbonyl absorption band. tandfonline.com

Table 1: Synthesis of 4-Nitro-2-sulfobenzoic Anhydride

| Reactant | Reagent | Conditions | Product | Yield | Melting Point | Spectroscopic Data | Reference |

|---|

Formation of Sulfobenzamides and Related Amide Structures

The sulfonic acid group of this compound and its derivatives can be converted into sulfobenzamides and related amide structures. These transformations are significant for introducing new functionalities and for the synthesis of compounds with potential applications in various fields of chemistry. For instance, the preparation of ethyl 4-nitro-2-sulfamidobenzoate has been described as part of the synthesis of monomeric saccharin (B28170) derivatives. tandfonline.comtandfonline.com This involves the reaction of a derivative of this compound with an amine.

While direct conversion of this compound to a sulfobenzamide is not extensively detailed, the synthesis of related structures like ethyl 4-nitro-2-sulfamidobenzoate highlights the reactivity of the sulfonyl group, typically after its conversion to a more reactive intermediate like a sulfonyl chloride. tandfonline.comtandfonline.com

Esterification and Other Carboxylic Acid Modifications

The carboxylic acid group of this compound is amenable to various modifications, with esterification being a primary example. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com For structurally similar compounds like 4-nitrobenzoic acid, catalysts such as sulfuric acid are effectively used to promote the reaction with alcohols like ethanol (B145695) to form the corresponding ester, ethyl 4-nitrobenzoate. masterorganicchemistry.comscirp.org

The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.com This increases the electrophilicity of the carbonyl carbon, which is then attacked by the alcohol. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com Given the presence of the strongly deactivating nitro and sulfo groups on the aromatic ring of this compound, the reactivity of the carboxylic acid group in esterification is expected to be influenced by these substituents.

Table 2: General Conditions for Esterification of Aromatic Carboxylic Acids

| Carboxylic Acid Type | Alcohol | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aromatic Carboxylic Acid | Primary Alcohol | Strong Acid (e.g., H₂SO₄) | Heating | Ester | masterorganicchemistry.com |

Exploration of Structure-Reactivity Relationships in Derivatives

The reactivity of this compound and its derivatives is significantly governed by the electronic effects of the substituents on the benzene ring. The nitro (-NO₂) and sulfo (-SO₃H) groups are both strong electron-withdrawing groups. Their presence deactivates the aromatic ring towards electrophilic substitution reactions.

Conversely, these electron-withdrawing groups enhance the acidity of the carboxylic acid and sulfonic acid protons. In derivatization reactions, the carboxylic acid group's reactivity is heightened. For instance, the electrophilicity of the carbonyl carbon is increased, which can facilitate nucleophilic attack, as seen in esterification. masterorganicchemistry.com

The formation of the anhydride from the diacid demonstrates the utility of activating the carboxylic acid functionality. The resulting 4-nitro-2-sulfobenzoic anhydride is a more potent acylating agent than the parent acid. tandfonline.com Furthermore, the nitro group itself can be a site for chemical transformation. For example, the catalytic hydrogenation of 4-nitro-2-sulfobenzoic anhydride can reduce the nitro group to an amino group, forming 4-amino-2-sulfobenzoic anhydride, although this transformation can sometimes lead to resinous products. tandfonline.com This highlights how the interplay of the functional groups dictates the outcome of chemical reactions and the stability of the resulting derivatives.

Applications in Advanced Materials and Chemical Synthesis

Role as a Synthetic Intermediate in Organic Chemistry

4-Nitro-2-sulfobenzoic acid is a highly valued intermediate in the field of organic synthesis due to the distinct reactivity of its three functional groups. The nitro group can be readily reduced to an amino group, the carboxylic acid can form esters and amides, and the sulfonic acid group enhances solubility and can be converted into other functional groups. This versatility makes it a foundational building block for a range of specialized chemicals.

The synthesis of various dyes and pigments utilizes this compound as a key raw material or intermediate. cymitquimica.com The presence of the nitro group, a chromophore (a color-bearing group), and the sulfonic acid group, an auxochrome (a color-helper and solubility enhancer), makes it an ideal starting point for creating complex colorants. nih.gov The compound can be chemically modified through reactions involving its functional groups to produce a wide spectrum of colors for use in industries such as textiles, printing inks, and paints. nih.gov

A significant industrial application of this compound is its role as an essential intermediate in the manufacturing of certain agricultural chemicals and pH indicators. google.com It is specifically noted for its use in the production of phenylsulfonylurea herbicides, a class of broad-spectrum herbicides that act by inhibiting a key enzyme in plants. google.commdpi.com Furthermore, its chemical structure is foundational for the synthesis of various pH indicators, which are substances that change color in response to changes in acidity or alkalinity. google.commdpi.com

The strategic placement of the nitro, sulfonic acid, and carboxylic acid groups on the aromatic ring allows this compound to facilitate the synthesis of more intricate organic molecules. cymitquimica.com Each functional group can be targeted by specific reagents, allowing for a stepwise and controlled construction of complex chemical structures. This makes it an important intermediate in fine chemical industries for producing pharmaceuticals and other specialty organic compounds. cymitquimica.com

Table 1: Key Synthetic Applications of this compound

| Application Area | Specific Use | Reference |

| Dyes and Pigments | Intermediate for colorant synthesis | cymitquimica.com |

| Agrochemicals | Precursor for Phenylsulfonylurea Herbicides | google.commdpi.com |

| Analytical Chemistry | Precursor for pH Indicators | google.commdpi.com |

| Fine Chemicals | Building block for pharmaceuticals | cymitquimica.com |

Integration into Polymer Science Research

While primarily known as an intermediate for small molecules, this compound and its derivatives are also noted for their potential use in synthesizing polymer materials with specific properties. The functional groups on the molecule offer potential sites for polymerization or for modifying the properties of existing polymers.

Currently, detailed research findings specifically documenting the use of this compound as an intercalating agent in polymer nanocomposite synthesis are not widely available in published literature. In principle, its ionic and polar nature could facilitate the separation of clay layers in the formation of nanocomposites, but specific studies are required to confirm this application.

There is a lack of specific research detailing the application of this compound as a dopant for electrically conductive polymers. The process of doping involves introducing an acid to a polymer to increase its electrical conductivity. rjpbcs.com While acidic molecules are essential for this process, studies have tended to focus on other acidic dopants, and the specific use of this compound in this context has not been extensively reported.

Utilization in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is crucial as it dictates the structure, porosity, and functional properties of the resulting MOF.

While specific MOFs constructed directly from this compound as the primary ligand are not extensively documented in readily available literature, its molecular structure presents considerable potential for ligand design. The presence of both a carboxylate and a sulfonate group offers multiple coordination sites for metal ions. These groups can act as bidentate or monodentate linkers, potentially leading to the formation of complex, multidimensional frameworks. The steric and electronic effects of the three functional groups on the benzene (B151609) ring would play a critical role in directing the assembly of the framework, influencing the resulting topology and pore environment. The rigidity of the phenyl ring combined with the distinct coordination geometries of the carboxylate and sulfonate moieties could be exploited to build robust frameworks with tailored pore sizes.

The incorporation of functional groups into the organic linkers of MOFs is a key strategy for tailoring their chemical and physical properties. The nitro group (—NO₂) of this compound is a potent electron-withdrawing group that can significantly modify the properties of a MOF.

The functionalization of MOFs with nitro groups can be achieved either through direct synthesis using a nitro-containing ligand or by post-synthetic modification. researchgate.net The presence of the nitro group can enhance the performance of MOFs in several applications. For instance, the polar nature of the nitro group can create strong dipole-quadrupole interactions with molecules like carbon dioxide, making nitro-functionalized MOFs promising materials for CO₂ capture. researchgate.net

Furthermore, the electron-withdrawing nature of the nitro group can increase the Lewis acidity of the metal centers within the MOF. researchgate.net This enhanced acidity can be beneficial for catalytic applications, as the MOF can more effectively act as a Lewis acid catalyst. researchgate.net Research on various nitro-functionalized MOFs has demonstrated their potential in adsorption and catalysis. researchgate.net

Table 1: Impact of Nitro-Functionalization on MOF Properties

| Property | Effect of Nitro Group | Potential Application | Reference |

|---|---|---|---|

| Lewis Acidity | Increases the Lewis acidity of metal centers due to the electron-withdrawing nature of the —NO₂ group. | Lewis acid catalysis. | researchgate.net |

| Adsorption | Enhances capture of polar molecules like CO₂ through dipole-quadrupole interactions. | Gas separation and storage. | researchgate.net |

| Catalysis | The modified electronic environment can enhance catalytic activity for specific reactions. | Heterogeneous catalysis. | researchgate.net |

Catalytic Applications of this compound Derivatives

While this compound itself is primarily an intermediate, its derivatives, particularly when incorporated into larger structures like MOFs or metal complexes, have potential in catalysis.

The primary route to catalytic applications for derivatives of this compound is through the functional properties imparted by the nitro and sulfo groups. As mentioned, incorporating a nitro-functionalized ligand into a MOF can enhance its Lewis acidity, making the framework a potential solid-acid catalyst. researchgate.net Such materials could be investigated for a variety of organic transformations that are catalyzed by Lewis acids.

Although direct examples of catalysis by discrete molecular derivatives of this compound are not prominent in the surveyed literature, the broader field of metal complexes in catalysis provides a basis for their potential. For instance, rhodium(I) complexes have been shown to catalyze the selective reduction of the nitro group in 4-nitrobenzoic acid to an amino group. researchgate.net This highlights that metal complexes of nitrobenzoic acid derivatives can be catalytically active, suggesting that complexes of this compound could also be designed to catalyze specific reactions. The sulfonate group could also play a role in catalysis, for example, by improving the solubility or stability of a catalyst in a particular solvent system.

It is important to note that much of the current research focuses on the catalytic reduction of nitroaromatic compounds, including 4-nitrophenol (B140041) and 4-nitrobenzoic acid, using various metallic or metal-complex catalysts, rather than the use of derivatives of this compound as the catalysts themselves. researchgate.netnih.gov

Physicochemical Investigations Relevant to Chemical Processes

Solubility and Phase Equilibria Studies in Aqueous and Mixed Solvent Systems

The solubility of 4-nitro-2-sulfobenzoic acid and its salts is a critical parameter for its synthesis, separation, and purification processes in fine chemical industries. researchgate.net Investigations into its behavior in various solvent systems provide essential data for process optimization. researchgate.net

Systematic studies have been conducted to determine the solubility of related compounds, such as Disodium-4-nitro-2-sulfobenzoate (NSBNa2), in aqueous solutions containing a co-solute like sulfuric acid. researchgate.net These studies, performed using a dynamic method at temperatures ranging from 277.1 K to 347.9 K, reveal clear trends in solubility. researchgate.net

The solubility of Disodium-4-nitro-2-sulfobenzoate was observed to increase with a rise in temperature when the concentration of sulfuric acid was held constant. researchgate.net Conversely, at a fixed temperature, the solubility of the compound decreased as the concentration of sulfuric acid in the aqueous solution increased. researchgate.net This behavior is crucial for designing crystallization-based separation processes, where temperature and solvent composition are manipulated to achieve higher recovery yields. researchgate.net

The table below summarizes the observed solubility trends for Disodium-4-nitro-2-sulfobenzoate in aqueous sulfuric acid solutions.

| Temperature | Sulfuric Acid Concentration | Solubility Trend |

| Increasing | Constant | Increasing |

| Constant | Increasing | Decreasing |

This interactive table illustrates the qualitative relationship between temperature, co-solute concentration, and the solubility of Disodium-4-nitro-2-sulfobenzoate as described in the literature. researchgate.net

To better understand and predict the solubility behavior of these compounds, experimental data is often correlated with thermodynamic models. researchgate.net For the solubility of Disodium-4-nitro-2-sulfobenzoate in sulfuric acid solutions, the modified Apelblat model has been successfully applied. researchgate.net This semi-empirical model is widely used to describe the relationship between solubility and temperature.

The correlation of experimental data with the modified Apelblat model showed good agreement, with root-mean-square deviations ranging from 0.77 K to 1.26 K. researchgate.net This indicates that the model can effectively represent the solution's behavior, providing a valuable tool for interpolating and extrapolating solubility data under different temperature conditions, which is essential for industrial process design and optimization. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methods for Chemical Characterization

The definitive identification and characterization of this compound rely on a combination of advanced analytical techniques. These methods provide detailed information about the molecular structure, molecular mass, and solid-state arrangement of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of this compound. In a typical ¹H NMR spectrum, the aromatic protons would provide key information about the substitution pattern on the benzene (B151609) ring. The three aromatic protons would appear as distinct signals, and their chemical shifts and coupling patterns would confirm the relative positions of the carboxylic acid, sulfonic acid, and nitro groups. The integration of these signals would correspond to the number of protons, confirming the structural assignment. This technique is frequently cited in patents as a method for characterizing the final product in synthetic processes. google.com

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to assess its purity. The technique provides a precise measurement of the molecule's mass-to-charge ratio, which should correspond to its calculated monoisotopic mass of 246.978673 g/mol . epa.gov The fragmentation pattern observed in the mass spectrum can also offer additional structural confirmation. Mass spectrometry is a standard characterization method mentioned in the synthesis of related sulfobenzoic acids. google.com

X-ray crystallography is the most powerful method for determining the unambiguous three-dimensional structure of a molecule in its solid state. While a specific crystal structure for this compound is not detailed in the provided sources, studies on analogous compounds like 4-nitro-2-(trifluoromethyl)benzoic acid reveal common structural motifs. researchgate.net For carboxylic acids, it is common to observe the formation of hydrogen-bonded dimers in the crystal lattice, where two molecules are linked head-to-tail via hydrogen bonds between their carboxyl groups. researchgate.net A crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and intermolecular interactions, offering definitive proof of its structure and insights into its packing in the solid state.

Environmental Chemistry and Waste Management Research

Environmental Fate and Degradation Pathways of Sulfonated Nitroaromatic Compounds

The environmental fate of sulfonated nitroaromatic compounds like 4-nitro-2-sulfobenzoic acid is dictated by their resistance to oxidative degradation, a consequence of the electron-withdrawing nature of the nitro group. researchgate.net This recalcitrance can lead to their accumulation in various environmental compartments. nih.gov However, microorganisms have evolved specific pathways to utilize these compounds as sources of carbon, nitrogen, and energy. researchgate.net

Biodegradation can occur through either aerobic or anaerobic pathways. slideshare.net

Aerobic Degradation : Under aerobic conditions, microorganisms can mineralize mono- and dinitroaromatic compounds. The initial steps often involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage and eventual breakdown into central metabolic intermediates.

Anaerobic Degradation : In the absence of oxygen, the primary degradation route involves the reduction of the nitro group by nitroreductase enzymes to nitroso, hydroxylamino, and ultimately amino groups. slideshare.net The complete mineralization of a nitroaromatic compound by a single anaerobic strain is uncommon. slideshare.net Often, a combination of anaerobic reduction followed by aerobic degradation of the resulting aromatic amines is required for complete breakdown. cswab.org

The degradation pathways are diverse and depend on the specific compound and the microbial consortia present. For nitrobenzoic acids, bacterial degradation has been documented, though the specific pathways for the sulfonated variant, this compound, are less characterized. nih.gov

Development of Advanced Oxidation Processes for Remediation

Given the limitations of conventional biological treatments for recalcitrant compounds, Advanced Oxidation Processes (AOPs) have been developed as effective remediation technologies. nih.govnih.gov AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic pollutants. nih.govunina.it

Several AOPs have been investigated for the remediation of nitroaromatic compounds from wastewater:

Ozonation : The application of ozone (O₃) can degrade nitroaromatic compounds. The process occurs through two mechanisms: direct reaction with molecular ozone and, more significantly, indirect reaction with hydroxyl radicals produced from ozone decomposition in water. dss.go.th Studies on compounds like nitrobenzene (B124822) have shown that over 99% of the removal is due to hydroxyl radical oxidation, classifying it as a true AOP. dss.go.th Ozonation has been shown to be effective for various nitroaromatic hydrocarbons, with degradation rates following first-order reaction kinetics. researchgate.netepa.gov However, the process can lead to the formation of transformation products, which may themselves be persistent or toxic, necessitating further treatment. nih.gov

Fenton and Photo-Fenton Processes : The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. This method has proven effective for the degradation and detoxification of nitrophenols, which are structurally related to this compound. researchgate.net The efficiency can be enhanced by UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle.

Photocatalysis : This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon illumination with UV or visible light, generates electron-hole pairs. mdpi.com These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade pollutants. mdpi.com Modified TiO₂ catalysts, such as those co-doped with carbon and nitrogen, have shown enhanced photocatalytic activity for degrading 4-nitrophenol (B140041) under simulated sunlight. frontiersin.org The degradation efficiency is influenced by factors like catalyst loading, pH, and the initial concentration of the pollutant. mdpi.comnih.gov

| AOP Method | Primary Oxidant | Key Advantages | Research Findings/Examples |

|---|---|---|---|

| Ozonation | Hydroxyl Radicals (•OH), Ozone (O₃) | High oxidation potential; effective for a broad range of compounds. | Degradation of nitrobenzene and 2,6-dinitrotoluene (B127279) is primarily driven by hydroxyl radical reactions (>99%). dss.go.th |

| Fenton Process | Hydroxyl Radicals (•OH) | Uses relatively inexpensive reagents (iron salts, H₂O₂); can be operated under ambient conditions. | Found to be a promising method for the complete degradation and detoxification of 4-nitrophenol. researchgate.net |

| Photocatalysis (e.g., TiO₂) | Hydroxyl Radicals (•OH), Superoxide Radicals (O₂•⁻) | Can utilize solar energy, reducing operational costs; potential for complete mineralization of pollutants. | Carbon and nitrogen co-doped TiO₂ achieved 87% degradation of 4-nitrophenol in 420 minutes under simulated sunlight. frontiersin.org |

Waste Valorization and Byproduct Utilization Strategies in Industrial Processes

Waste valorization, the process of converting waste materials into higher-value products, is a key principle of a circular economy and sustainable manufacturing. researchgate.net In the context of this compound production, waste streams may contain unreacted starting materials, byproducts, and the target compound itself.

A notable example of waste valorization in a related industrial process involves the wastewater from the production of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS). Research has demonstrated a successful strategy to convert this wastewater, rich in aromatic sulfonic acids, into 4-amino-2-hydroxybenzoic acid (paramycin), an important pharmaceutical intermediate. researchgate.net This process, involving oxidation, reduction with iron powder, and alkaline fusion, achieved yields of over 85% and provides a potentially profitable solution to a significant environmental problem. researchgate.net

Strategies applicable to this compound could involve:

Recovery and Reuse : Implementing efficient separation techniques to recover unreacted 4-nitrotoluene-2-sulfonic acid from the reaction mixture for recycling into the production process.

Byproduct Conversion : Identifying and developing synthetic routes to convert process byproducts into valuable chemicals. For instance, the reduction of the nitro group in residual this compound or related nitro-compounds can yield the corresponding amino-sulfobenzoic acids, which are valuable intermediates in the synthesis of dyes and pharmaceuticals. researchgate.netresearchgate.net

Resource Recovery : Recovering inorganic materials used in the process, such as catalysts or salts, to minimize waste and reduce the need for virgin resources.

Research into Sustainable Chemical Manufacturing Practices and Environmental Footprint Reduction

Sustainable chemical manufacturing, often termed "green chemistry," aims to reduce the environmental impact of chemical processes through innovative design and practices. wjarr.com The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, are central to this effort. wjarr.com

In the manufacturing of this compound, which can be synthesized by the oxidation of 4-nitrotoluene-2-sulfonic acid, several avenues for sustainability are being explored: google.comgoogle.com

Computational Chemistry and Theoretical Modeling

Electronic Structure Calculations and Quantum Chemical Analysis

Quantum chemical analysis, particularly using Density Functional Theory (DFT), is employed to investigate the electronic structure of 4-Nitro-2-sulfobenzoic acid. mdpi.comresearchgate.net These calculations provide detailed information about the molecule's geometry, electron distribution, and molecular orbitals.

The presence of three substituents on the benzene (B151609) ring—a carboxylic acid group, a nitro group, and a sulfonic acid group—significantly influences the electronic properties of the molecule. Both the nitro and sulfonic acid groups are strong electron-withdrawing groups, which affects the aromatic system's electron density. scielo.br Theoretical studies on substituted benzoic acids and nitroaromatics confirm that such groups modulate the acidity and reactivity of the compound. mdpi.comscielo.br

Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, negative potential regions would be expected around the oxygen atoms of the three functional groups, indicating their susceptibility to electrophilic attack.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates ionization potential and electron-donating ability. |

| LUMO Energy | -3.0 eV | Indicates electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 5.2 D | Measures the overall polarity of the molecule. |

Reaction Pathway Analysis and Transition State Theory Studies

Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound, such as its synthesis or degradation. nih.gov By applying transition state theory, chemists can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

For instance, the synthesis of this compound often involves the oxidation of 4-nitrotoluene-2-sulfonic acid. Computational studies can model this reaction pathway, calculating the activation energies for each step. This allows for a deeper understanding of the reaction kinetics and can help in optimizing reaction conditions. Similarly, the mechanisms of other reactions, like sulfonation or nitration of a substituted benzene ring, can be investigated. libretexts.orgalmerja.netaakash.ac.in

The calculations would involve locating the geometry of the transition state—the highest energy point along the reaction coordinate—and determining its energy relative to the reactants. This energy difference is the activation energy, a critical factor in determining the reaction rate. Computational studies on the alkaline hydrolysis of nitroaromatic compounds, for example, have successfully identified intermediates and potential reaction pathways. nih.gov

Table 2: Hypothetical Activation Energies for a Reaction Step Involving this compound

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Implication |

|---|---|---|---|

| Oxidation of Toluene (B28343) Methyl Group (Hypothetical) | DFT (B3LYP/6-31G*) | 25.5 | Provides insight into the rate-determining step of the synthesis. |

| Hydrolytic Cleavage of Sulfo Group (Hypothetical) | DFT (M06-2X/cc-pVTZ) | 35.2 | Suggests conditions needed for potential degradation pathways. |

Molecular Dynamics Simulations for Solution and Solid-State Behavior

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound in different phases. ucl.ac.uk These simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and bulk properties.

In solution, particularly in aqueous environments, MD simulations can reveal how molecules of this compound are solvated. nih.govacs.org The simulations can characterize the hydrogen bonding network between the sulfonic acid, carboxylic acid, and nitro groups and the surrounding water molecules. The radial distribution functions derived from these simulations can give a detailed picture of the solvation shells. Such studies have been performed on similar molecules like perfluorosulfonic acid membranes to understand water-sulfonate interactions. nih.gov

In the solid state, MD simulations can be used to understand crystal packing and intermolecular forces. nih.gov For a molecule like this compound, with multiple hydrogen bond donors and acceptors, complex hydrogen bonding networks are expected to dictate the crystal structure. Simulations can help in understanding the stability of different polymorphic forms and the nature of the interactions, such as π-π stacking, that may occur between the aromatic rings. ucl.ac.uk

Table 3: Hypothetical Intermolecular Interaction Distances from MD Simulations

| Interaction Type | Atom Pair | Average Distance (Å) in Aqueous Solution | Significance |

|---|---|---|---|

| Hydrogen Bond | Sulfonate Oxygen - Water Hydrogen | 1.8 | Indicates strong solvation of the sulfonic acid group. |

| Hydrogen Bond | Carboxyl Oxygen - Water Hydrogen | 1.9 | Shows interaction of the carboxylic acid group with the solvent. |

| Hydrogen Bond | Nitro Oxygen - Water Hydrogen | 2.1 | Suggests weaker, but present, solvation of the nitro group. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. researchgate.net For this compound and related compounds, QSPR models could be developed to predict properties such as solubility, acidity (pKa), or chromatographic retention times. researchgate.netnih.gov

The first step in a QSPR study is to calculate a set of molecular descriptors for this compound. These descriptors can be electronic (e.g., partial charges, dipole moment), topological (e.g., connectivity indices), or steric (e.g., molecular volume). These descriptors are then used as independent variables in a statistical model, such as multiple linear regression or machine learning algorithms, to predict a property of interest.

For example, a QSPR model for the acidity of substituted benzoic acids could use descriptors related to the electronic effects of the substituents. nih.govacs.org The strong electron-withdrawing character of the nitro and sulfo groups in this compound would be captured by these descriptors, leading to a prediction of its acidity relative to other benzoic acid derivatives.

Table 4: Example of a Hypothetical QSPR Data Table for Predicting Acidity (pKa)

| Compound | Descriptor 1 (e.g., Hammett Constant Σσ) | Descriptor 2 (e.g., Solvent Accessible Surface Area) | Predicted pKa |

|---|---|---|---|

| Benzoic Acid | 0.00 | 200 Ų | 4.20 |

| 4-Nitrobenzoic Acid | 0.78 | 225 Ų | 3.42 |

| This compound | 1.35 (Estimated) | 280 Ų | ~2.0 (Hypothetical) |

Future Perspectives and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Routes

The traditional synthesis of 4-Nitro-2-sulfobenzoic acid relies on the oxidation of 4-nitrotoluene-2-sulfonic acid. Established industrial methods often employ harsh reagents and conditions, such as high-pressure oxidation with nitric acid or the use of stoichiometric oxidants like potassium permanganate (B83412). google.comgoogle.com These processes, while effective, present challenges related to safety, waste generation, and energy consumption.

Future research is focused on developing more efficient, safer, and environmentally benign synthetic pathways. Key emerging areas include:

Catalytic Oxidation: The exploration of catalytic systems to replace stoichiometric oxidants is a primary goal. Research into metal-catalyzed oxidation, analogous to the use of metal phthalocyanine (B1677752) catalysts for oxidizing 4-nitrotoluene-2-sulfonic acid to a different product (4,4′-dinitrostilbene-2,2′-disulfonic acid), suggests a viable route. researchgate.net The development of robust catalysts could enable the use of milder oxidants, such as molecular oxygen or hydrogen peroxide, under lower pressure and temperature, significantly improving the process's green credentials.

Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to oxidation, using electricity to drive the chemical transformation. A patent mentioning the electrochemical synthesis of the isomeric 2-carboxyl-5-nitrobenzenesulfonic acid indicates the applicability of this technology to related compounds. google.com Future work could adapt this approach for the targeted synthesis of this compound, potentially reducing waste and avoiding hazardous reagents.

Solvent-Free and Mechanochemical Methods: Inspired by broader trends in green chemistry, solvent-free synthesis using techniques like grinding is a promising avenue. undip.ac.iduns.ac.id Although not yet demonstrated for this specific compound, mechanochemistry could offer a high-yield, low-waste alternative to traditional solvent-based syntheses.

| Method | Precursor | Reagents/Conditions | Potential Advantages of Emerging Routes | Reference |

|---|---|---|---|---|

| Traditional Oxidation | 4-nitrotoluene-2-sulfonic acid | Nitric acid, 120-170°C, up to 12 bar pressure | Reduced energy consumption, avoidance of high pressure, use of safer oxidants, less waste generation, improved atom economy. | google.comgoogle.com |

| Traditional Oxidation | 4-nitrotoluene-2-sulfonic acid | Potassium permanganate (KMnO₄) | google.com | |

| Emerging: Catalytic Oxidation | 4-nitrotoluene-2-sulfonic acid | Heterogeneous/Homogeneous Catalyst + Milder Oxidant (e.g., O₂, H₂O₂) | Higher efficiency, catalyst recyclability, milder reaction conditions. | researchgate.net |

| Emerging: Electrochemistry | 4-nitrotoluene-2-sulfonic acid | Electrochemical cell, no chemical oxidant | Eliminates chemical reagent waste, precise process control. | google.com |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The chemical versatility of this compound stems from its three distinct functional groups, each offering a site for chemical modification. While its role as a precursor is known, its full reactive potential remains largely untapped.

A significant emerging research direction is the application of biocatalysis for its transformation. The reduction of the nitro group to an amine is a key reaction, yielding the valuable intermediate 4-Amino-2-sulfo-benzoic acid. researchgate.net Conventional methods for this reduction often use metal catalysts and chemical reducing agents. Biocatalytic reduction, using enzymes such as nitroreductases, presents a sustainable alternative. researchgate.net

Key research avenues include:

Enzymatic Nitro Reduction: The use of isolated nitroreductases or whole-cell biocatalysts to selectively reduce the nitro group under mild, aqueous conditions is a major area of interest. researchgate.netchemrxiv.org This approach offers high selectivity, avoiding side reactions and the use of hazardous materials, which aligns with the principles of green chemistry. nih.gov

Multifunctional Derivatization: The presence of carboxylic and sulfonic acid groups provides handles for creating novel derivatives. Future research could explore the selective esterification, amidation, or conversion of these acid groups into other functionalities to produce a new library of compounds with tailored properties for applications in pharmaceuticals or materials science. cymitquimica.com

Integration into Advanced Materials and Nanotechnology Research

The unique molecular architecture of this compound makes it an attractive candidate as a functional building block in materials science and nanotechnology.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming highly porous, crystalline structures known as MOFs. Research on other nitro-substituted benzoic acid ligands has shown their utility in creating MOFs for applications such as energetic materials or selective gas adsorption. rsc.orgnih.gov The additional sulfonic acid group in this compound could introduce strong Brønsted acidity into the MOF structure, creating novel solid-acid catalysts or proton-conducting materials. researchgate.net

Functionalization of Nanomaterials: The acidic groups can serve as anchoring points to functionalize the surfaces of various nanomaterials, such as metal oxides (e.g., TiO₂) or carbon-based nanostructures. cityu.edu.hkmdpi.com This surface modification can be used to tune the nanomaterial's properties, such as dispersibility, surface charge, and catalytic activity. The nitroaromatic moiety could also impart specific electronic or recognition properties, making it useful in the development of sensors or electronic devices. nih.gov

Polymer Synthesis: As a trifunctional monomer, this compound could be integrated into novel polymers. The dicarboxylic and sulfonic acid functionalities could be used to create specialty polyesters or polyamides with enhanced thermal stability, ion-exchange capabilities, or specific affinities, as hinted at by general applications of its potassium salt.

Interdisciplinary Research Directions in Sustainable Chemistry

The future development of this compound is intrinsically linked to the principles of sustainable chemistry. Interdisciplinary research will be crucial in realizing its potential as a "green" chemical.

Biocatalytic Synthesis and Transformation: A major long-term goal is the development of fully biocatalytic routes, starting from renewable feedstocks. While challenging, the field of enzymatic nitration is emerging and could one day provide a biological alternative to traditional chemical nitration. acs.org Coupling this with the biocatalytic transformations discussed earlier would create a completely green lifecycle for this compound and its derivatives.

Circular Economy Applications: Research into incorporating this molecule into recyclable materials, such as catalysts or polymers, aligns with the goals of a circular economy. For instance, using it to create heterogeneous MOF catalysts that can be easily recovered and reused would minimize waste and improve process efficiency. mdpi.com

Designing for Reduced Hazard: A core tenet of green chemistry is the design of chemical products to reduce their intrinsic hazard. acs.org Future research will likely involve creating derivatives of this compound with improved safety profiles while retaining or enhancing their desired functionality. This involves understanding the structure-toxicity relationships of nitroaromatic compounds and designing molecules that are more benign by design. uzh.ch

Q & A

Q. What are the established synthetic routes for 4-nitro-2-sulfobenzoic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves sequential sulfonation and nitration steps. A validated method involves reacting 2-sulfobenzoic acid derivatives with nitrating agents (e.g., nitric acid/sulfuric acid mixtures) under controlled temperature (0–5°C) to minimize byproducts. For example, a chlorosulfonation step using thionyl chloride (SOCl₂) and dimethylformamide (DMF) as a catalyst precedes nitration, achieving intermediates like 2-chloro-4-(chlorosulfonyl)benzoyl chloride . Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent hydrolysis of reactive intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from isomers?

Nuclear magnetic resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy are essential. The nitro group (–NO₂) exhibits strong asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹ in IR. In NMR, the aromatic proton adjacent to the sulfonic acid group (–SO₃H) shows deshielding (δ ~8.5–9.0 ppm), while the nitro group further splits signals due to electron-withdrawing effects. Mass spectrometry (MS) confirms molecular weight (C₇H₅NO₆S, theoretical 255.0 g/mol) and fragmentation patterns .

Q. How should researchers handle purification challenges caused by the compound’s solubility and stability?

Recrystallization from polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at low temperatures (<10°C) is recommended. The compound is sensitive to UV light and humidity; thus, storage in amber glass under nitrogen and desiccated conditions is critical . Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) can separate nitro-sulfonic acid derivatives from unreacted precursors .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of substituents on this compound’s reactivity?

Density functional theory (DFT) calculations reveal that the electron-withdrawing nitro and sulfonic acid groups create a meta-directing effect, reducing electron density at the benzene ring. This predicts preferential electrophilic substitution at the 5-position. Solvent models (e.g., polarizable continuum) further refine reactivity predictions in aqueous vs. nonpolar environments .

Q. What strategies resolve contradictions in kinetic data during nitro-group reduction studies?

Discrepancies in reduction rates (e.g., using Sn/HCl vs. catalytic hydrogenation) may arise from competing side reactions or solvent polarity effects. Controlled experiments with isotopic labeling (¹⁵NO₂) and in-situ IR monitoring can differentiate pathways. For example, tin-mediated reductions may generate intermediate hydroxylamines, while catalytic methods favor direct amine formation .

Q. How does the compound’s stability vary under extreme pH conditions, and what degradation products form?

Acidic conditions (pH <2) promote hydrolysis of the sulfonic acid group to form 4-nitrobenzoic acid, while alkaline conditions (pH >10) degrade the nitro group to amines. Accelerated stability studies (40°C/75% RH) combined with HPLC-MS identify degradation products like 2-sulfobenzoic acid and 4-aminobenzoic acid .

Q. What experimental designs optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Orthogonal protection strategies (e.g., protecting –SO₃H with benzyl groups) enable selective functionalization of the nitro group. Parallel synthesis arrays using diverse electrophiles (alkyl halides, acyl chlorides) under varying temperatures (25–80°C) systematically map substituent effects on biological activity .

Methodological Notes

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for nitroaromatic compounds to confirm assignments .

- Contradiction Analysis : Apply triangulation by combining experimental data (e.g., HPLC purity, kinetic assays) with computational simulations to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.